molecular formula C10H10Cl2N2 B12724489 1H-Imidazole, 4-((2-chlorophenyl)methyl)-, monohydrochloride CAS No. 91874-55-4

1H-Imidazole, 4-((2-chlorophenyl)methyl)-, monohydrochloride

Cat. No.: B12724489
CAS No.: 91874-55-4
M. Wt: 229.10 g/mol
InChI Key: NWFSOELPSYBRDI-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-((2-chlorophenyl)methyl)-, monohydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 4-((2-chlorophenyl)methyl)-, monohydrochloride typically involves the reaction of 2-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The product is then treated with hydrochloric acid to obtain the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 4-((2-chlorophenyl)methyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Imidazole, 4-((2-chlorophenyl)methyl)-, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-((2-chlorophenyl)methyl)-, monohydrochloride involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. Additionally, the compound can interact with cellular membranes, altering their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole, 4-((2-chlorophenyl)methyl)-, monohydrochloride is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

CAS No.

91874-55-4

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.10 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C10H9ClN2.ClH/c11-10-4-2-1-3-8(10)5-9-6-12-7-13-9;/h1-4,6-7H,5H2,(H,12,13);1H

InChI Key

NWFSOELPSYBRDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=CN2)Cl.Cl

Origin of Product

United States

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